3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O3S/c1-4-11-5-7-14-13(9-11)18(23(24,25)26)17-19(27)20(33-22(17)29-14)21(30)28-15-8-6-12(31-2)10-16(15)32-3/h6,8,10-11H,4-5,7,9,27H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXDYEADVNCIFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=C(C=C(C=C4)OC)OC)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic compound with potential biological activities that have garnered attention in pharmacological research. This article explores its biological activity, focusing on its anticancer properties and other relevant pharmacological effects.
- Molecular Formula : C23H24F3N3O3S
- Molecular Weight : 479.52 g/mol
- CAS Number : 939893-77-3
The compound exhibits a multifaceted mechanism of action primarily targeting various cellular pathways associated with cancer cell proliferation and survival. Studies indicate that it may inhibit key enzymes involved in tumor growth and metastasis.
Anticancer Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. For instance:
- Cytotoxicity against Cancer Cell Lines :
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer).
- IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values indicating potent activity:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the molecular structure significantly influence the compound's biological activity. For example, the presence of the trifluoromethyl group and dimethoxyphenyl moiety enhances its interaction with target proteins involved in tumorigenesis .
Data Table: Biological Activity Overview
| Cell Line | IC50 (µg/mL) | Effect |
|---|---|---|
| MCF-7 | 0.0585 | Cytotoxic |
| HeLa | 0.0692 | Cytotoxic |
| HT-29 | 0.02366 | Cytotoxic |
Study 1: In Vivo Efficacy
In a recent study, the compound was administered to murine models with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, showcasing its potential for therapeutic use in oncology .
Study 2: Mechanistic Insights
Another study focused on elucidating the molecular mechanisms underlying its anticancer effects. It was found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The thieno[2,3-b]quinoline scaffold is shared across analogs, but substitutions at positions 2, 4, and 6 differentiate their activities:
Functional Group Impact on Activity
- Electron-Withdrawing Groups (e.g., CF₃, Cl) : Enhance metabolic stability and target binding. KuSaSch105’s 4-phenyl/4-chlorophenyl groups contribute to its antiplasmodial potency , while the target compound’s 4-CF₃ may improve pharmacokinetics .
- Electron-Donating Groups (e.g., OCH₃) : The 2,4-dimethoxyphenyl in the target compound likely increases solubility compared to halogenated analogs like KuSaSch105 .
- Oxo vs. Ethyl Substitutions : 5-Oxo derivatives (e.g., Compound 1) exhibit cytotoxicity in cancer cells, whereas 6-ethyl groups (target compound) may prioritize membrane permeability .
Pharmacological Profiles
- Antimicrobial Activity: Pyrrolylthieno[2,3-b]quinoline derivatives show moderate antifungal and antibacterial effects, suggesting the target compound’s ethyl/CF₃ groups could enhance spectrum or potency .
- Anticancer Potential: Thieno[2,3-b]pyridine derivatives alter glycosphingolipid expression in cancer stem cells, implying the target compound’s trifluoromethyl group may amplify this mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
